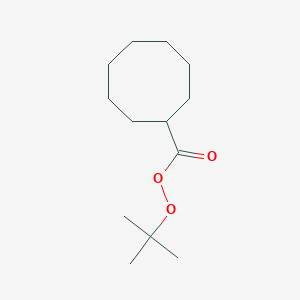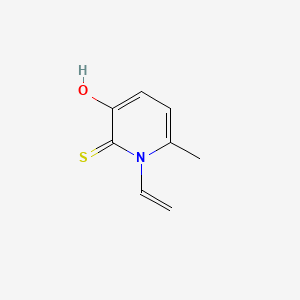
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- is a heterocyclic compound that contains a pyridine ring with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
Functional Group Introduction: Various functional groups such as hydroxyl, methyl, and ethenyl groups are introduced through reactions like alkylation, hydroxylation, and vinylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Small-scale production using batch reactors.
Continuous Processes: Large-scale production using continuous flow reactors.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: The compound may modulate biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-5-methyl-: Similar structure with a different position of the methyl group.
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- is unique due to its specific functional group arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
35688-69-8 |
|---|---|
Formule moléculaire |
C8H9NOS |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
1-ethenyl-3-hydroxy-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H9NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h3-5,10H,1H2,2H3 |
Clé InChI |
DCRBRXKNXCPIIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=S)N1C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


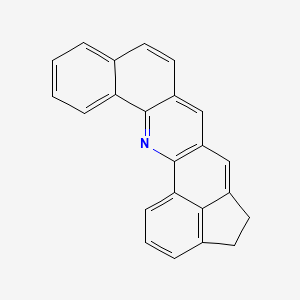

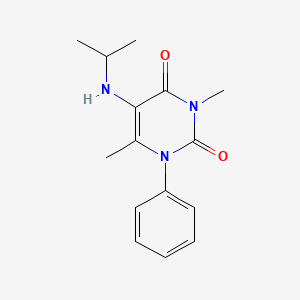
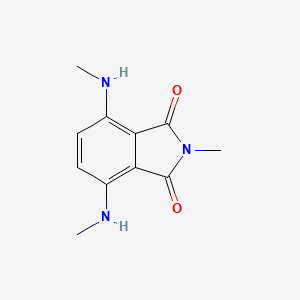

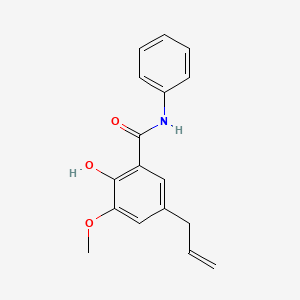
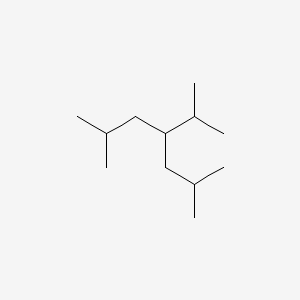
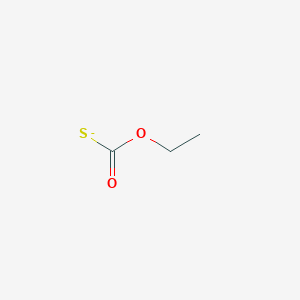
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)




